[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466794
InChI: InChI=1S/C15H27N3O3/c1-10(16)13(19)17-8-7-12(9-17)18(11-5-6-11)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3/t10-,12?/m0/s1
SMILES: CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466794

Molecular Formula: C15H27N3O3

Molecular Weight: 297.39 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H27N3O3
Molecular Weight 297.39 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C15H27N3O3/c1-10(16)13(19)17-8-7-12(9-17)18(11-5-6-11)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3/t10-,12?/m0/s1
Standard InChI Key NTDGNDBPYIFROP-NUHJPDEHSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N

Introduction

Structural and Chemical Properties

The compound’s architecture combines three key elements:

  • Pyrrolidine Ring: A five-membered amine-containing ring, critical for conformational flexibility and hydrogen bonding.

  • Cyclopropyl Group: Enhances lipophilicity and steric effects, influencing pharmacokinetic profiles.

  • Tert-butyl Carbamate Ester: A prodrug moiety that improves metabolic stability in physiological conditions.

PropertyValueSource
Molecular FormulaC₁₅H₂₇N₃O₃
Molecular Weight297.39 g/mol
IUPAC Nametert-butyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate
InChI KeyNTDGNDBPYIFROP-NUHJPDEHSA-N

The (S)-configuration at the 2-aminopropanoyl group is essential for stereoselective interactions with biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Peptide Coupling: Formation of the amide bond between the (S)-2-aminopropanoyl group and pyrrolidine using coupling agents (e.g., DIC, EDC) .

  • Cyclopropanation: Introduction of the cyclopropyl group via transition-metal-catalyzed methods or diazo compound reactions.

  • Esterification: Reaction with tert-butanol under acidic conditions to form the carbamate ester.

Chiral building blocks ensure stereochemical purity, particularly at the pyrrolidine and amino acid moieties.

Reactivity Profile

  • Hydrolysis: The tert-butyl ester resists enzymatic cleavage in gastrointestinal fluids, prolonging systemic stability.

  • Nucleophilic Substitution: The cyclopropyl group may participate in ring-opening reactions under specific conditions.

CompoundStructural FeaturesBiological Activity
ProlinePyrrolidine ringProtein synthesis regulation
CyclopropylamineCyclopropane ringNeuroprotective effects
Carbamate DerivativesCarbamic acid moietyInsecticidal activity
[1-((S)-2-Amino-propionyl)-...Pyrrolidine + Cyclopropyl + EsterPotential prodrug or therapeutic

The target compound’s unique combination of functional groups may confer distinct pharmacological advantages.

Analytical Characterization

Spectroscopic Methods

  • NMR: Confirms stereochemistry and functional group integrity (¹H/¹³C NMR).

  • HPLC: Assesses purity (>95% in most formulations).

  • Mass Spectrometry: Validates molecular weight (297.39 g/mol).

Computational Modeling

Molecular docking studies predict interactions with enzymes like endothelin-converting enzyme (ECE), aligning with pyrrolidine-based inhibitors .

Pharmacological Applications

Therapeutic Targets

  • Neurodegenerative Diseases: Potential modulation of neurotransmitter systems .

  • Cancer Therapy: Prodrug activation in tumor microenvironments could enhance selectivity.

  • Pain Management: Cyclopropyl groups may interact with opioid receptors.

Challenges and Considerations

  • Metabolic Liability: The tert-butyl ester’s stability must balance drug activation and clearance.

  • Stereochemical Purity: Ensures consistent biological activity, requiring rigorous synthetic control.

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